3-(4-Chloro-2-fluorophenyl)butanoic acid
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Overview
Description
3-(4-Chloro-2-fluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a 4-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)butanoic acid typically involves the reaction of 4-chloro-2-fluorobenzene with butanoic acid derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction typically employs boronic acid derivatives and palladium catalysts to form the desired carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst loading, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3-(4-Chloro-2-fluorophenyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It may be used in the study of biochemical pathways and enzyme interactions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid moiety.
4-Fluoro-3-chlorophenylboronic acid: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-(4-Chloro-2-fluorophenyl)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10ClFO2 |
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Molecular Weight |
216.63 g/mol |
IUPAC Name |
3-(4-chloro-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-6(4-10(13)14)8-3-2-7(11)5-9(8)12/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI Key |
NSOIDHBQORXQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
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